1-(4-氨基丁基)-1H-吡咯-2,5-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

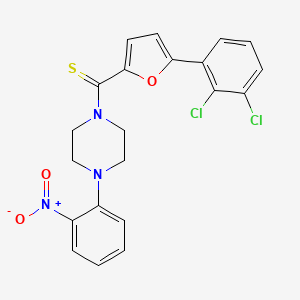

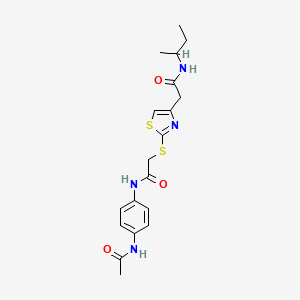

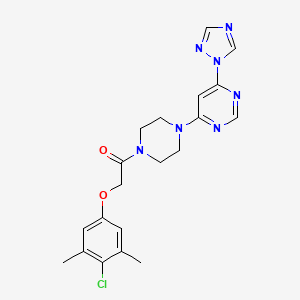

The molecular structure of this compound would consist of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), attached to a 4-aminobutyl group (a four-carbon chain with an amine group at one end) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the amine group. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amine group can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are polar and can form hydrogen bonds, which would influence properties like solubility and melting/boiling points .

科学研究应用

有机合成和化学性质

- 二肽类似物合成:1H-吡咯-2,5-二酮衍生物已被用于二肽类似物的合成中,展示了这些化合物有机合成中的多功能性。这些类似物采用线性、延伸的构象,突出了它们在设计仿生材料和药物方面的潜力 (Hosseini 等人,2006)。

药物化学

- 乙醇酸氧化酶抑制剂:新型 4-取代的 3-羟基-1H-吡咯-2,5-二酮衍生物已被探索作为乙醇酸氧化酶的抑制剂,表明它们在原发性高草酸尿症等疾病中的治疗潜力 (Rooney 等人,1983)。

- 用于癌症治疗的酪氨酸激酶抑制剂:4-氨基-3-氯-1H-吡咯-2,5-二酮衍生物已被合成并评估为潜在的酪氨酸激酶抑制剂,一些化合物显示出抑制癌细胞生长和体内肿瘤,突出了它们在癌症治疗中的重要性 (Kuznietsova 等人,2019)。

腐蚀抑制

- 碳钢腐蚀抑制:研究表明,1H-吡咯-2,5-二酮衍生物是盐酸介质中碳钢的有效缓蚀剂。这种应用在工业环境中至关重要,因为腐蚀会导致重大的经济损失和安全风险 (Zarrouk 等人,2015)。

材料科学

- 光致发光共轭聚合物:1H-吡咯-2,5-二酮单元已被探索用于共轭聚合物中,从而产生具有强光致发光的材料。这些材料在电子设备和传感器中具有潜在的应用,展示了 1H-吡咯-2,5-二酮衍生物在先进材料科学中的广泛用途 (Beyerlein & Tieke,2000)。

作用机制

Target of Action

The compound 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets . These targets notably include neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Mode of Action

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride interacts with its targets in a way that it can exert its modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets .

Biochemical Pathways

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

Isotopic labeling of endogenous metabolites like this compound has emerged as a powerful approach to study metabolism-related biological processes . This isotopologue of agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo or used as an internal standard in mass spectrometry measurements .

Result of Action

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure . This makes it a potential therapeutic agent for the treatment of hypertension, ischemia, diabetes, and other cardiovascular ailments .

安全和危害

属性

IUPAC Name |

1-(4-aminobutyl)pyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h3-4H,1-2,5-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLQYNQWRVKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)

![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)

![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)